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A comparative analysis of platinum oxide and hydroxide surfaces using Density Functional

Theory (DFT) is crucial for researchers, scientists, and professionals in drug development,

where platinum-based materials are often utilized for their catalytic and biocompatible

properties. Understanding the surface chemistry of platinum in the presence of oxygen and

water at the atomic level allows for the rational design of more effective and stable materials.

This guide provides a summary of key findings from various DFT studies, focusing on

quantitative data, experimental and computational protocols, and visual representations of the

underlying processes.

Comparative Data on Platinum Surfaces
The following tables summarize key quantitative data from comparative DFT studies on

platinum oxide and hydroxide surfaces, including surface energies, adsorption energies of

relevant species, and electronic properties.

Table 1: Surface Energies of Platinum Facets
Different crystallographic facets of platinum exhibit distinct surface energies, which influence

their stability and reactivity. The (111) facet is generally the most stable in a vacuum.[1][2]

However, the presence of adsorbates like hydrogen, oxygen, and hydroxide can alter the

relative stability of these surfaces.[1]
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Surface Facet

Unrelaxed
Surface
Energy (γu)
(J/m²)

Relaxed
Surface
Energy (γr)
(J/m²)

Computational
Method

Reference

Pt(111) -

2.49

(Experimental

Value)

DFT-D3(BJ) [3]

Pt(111) -
Varies (generally

lowest)

DFT-D2, DFT-

D3, DFT-D3(BJ)
[2]

Pt(100) - -
DFT-D2, DFT-

D3, DFT-D3(BJ)
[2]

Pt(011) - -
DFT-D2, DFT-

D3, DFT-D3(BJ)
[2]

Pt(110) - - DFT [1]

Note: Direct quantitative comparison of surface energies across different studies can be

challenging due to variations in computational methods. The trend of Pt(111) being the most

stable is a consistent finding.[2]

Table 2: Adsorption Energies of Key Species on
Platinum Surfaces
The interaction of platinum surfaces with hydrogen, oxygen, and water-derived species (like

hydroxyl, OH) is critical for many catalytic applications. Adsorption energies provide insight into

the strength of these interactions.
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Adsorbate Surface
Adsorption
Site

Adsorption
Energy (eV)

Reference

Hydrogen (H₂) Pt(111) Hollow
Higher than on-

top and bridge

Hydrogen (H₂) Pt(100) Hollow
Higher than on-

top and bridge

Oxygen (O) Pt Nanoparticles Varies

Decreases with

increasing

nanoparticle size

[4]

Water (H₂O) Pt(001) Dissociative

Lowest energy

compared to

(011) and (111)

[3]

Hydroxide (OH)
Pt Surface

Oxides
- Approx. -1.1 [5][6]

Oxygen (on

surface oxide)

Pt Surface

Oxides
- Approx. -0.9 [5]

Note: Negative adsorption energy values indicate a stable adsorption process.

Table 3: Electronic Properties of Platinum Oxides
The electronic structure of platinum oxides determines their conductivity and catalytic activity.

DFT calculations can predict properties like the band gap.

Platinum
Oxide

Crystal
Structure

Band Gap (eV)
Computational
Method

Reference

α-PtO₂ - 1.49 (Indirect) DFT (PW91) [7]

β-PtO₂ - 0.43 DFT (PW91) [7]
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The methodologies employed in DFT studies are critical for the accuracy and reproducibility of

the results. Below are summaries of typical computational setups.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems.[8]

Software: The LAUTREC code has been used for total energy calculations and structural

optimization.[7]

Functionals: The PW91 exchange-correlation potential is a common choice.[7] Long-range

dispersion corrections, such as DFT-D3(BJ), are often included to better describe non-

covalent interactions, which are important for water adsorption.[3]

Pseudopotentials: Norm-conserving Troullier-Martins pseudopotentials are frequently used to

represent the interaction of the valence electrons with the atomic cores.[7]

Basis Sets: Plane-wave basis sets are typically employed.

k-point Sampling: The Monkhorst-Pack scheme is used for integration in the first Brillouin

zone, with convergence checks being essential.[7]

Surface Modeling: Surfaces are often modeled using periodic slab models with multiple

layers. For instance, a rigid 3-layer periodic slab has been used to model the Pt{111}

surface.[9]

Visualization of Computational Workflow
The following diagram illustrates a typical workflow for performing DFT calculations to study the

properties of platinum oxide and hydroxide surfaces.
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Caption: Workflow for DFT analysis of platinum surfaces.
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Reaction Mechanisms and Pathways
DFT calculations are instrumental in elucidating reaction mechanisms on catalyst surfaces. For

instance, in the context of the oxygen reduction reaction (ORR), DFT can predict the stability of

intermediates like Pt-OH and Pt-O.[10] The formation of these species can be influenced by the

structure of adsorbed water, which in turn is affected by the surface morphology, such as the

presence of steps.[10]

In the electrochemical ammonia oxidation reaction (eAOR) on Pt(100), DFT calculations have

been used to compare different proposed mechanisms. For the O-S mechanism, the

deprotonation of adsorbed NH₂ to NH is identified as the potential-determining step.[11] In

contrast, for the G-M mechanism, the deprotonation of HNNH* to NNH* is the rate-determining

step.[11]

The following diagram illustrates a simplified logical relationship in the study of platinum surface

reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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